Cas no 1592448-06-0 (3-Methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid)

3-Methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid Chemical and Physical Properties
Names and Identifiers
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- 1592448-06-0
- EN300-1138407
- 3-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid
- 3-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoicacid
- 3-Methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid
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- Inchi: 1S/C8H13N3O2/c1-5(2)7(8(12)13)6-4-9-10-11(6)3/h4-5,7H,1-3H3,(H,12,13)
- InChI Key: BDAKOXGKTAVDJB-UHFFFAOYSA-N
- SMILES: OC(C(C1=CN=NN1C)C(C)C)=O
Computed Properties
- Exact Mass: 183.100776666g/mol
- Monoisotopic Mass: 183.100776666g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 68Ų
3-Methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1138407-2.5g |
3-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid |
1592448-06-0 | 95% | 2.5g |
$1791.0 | 2023-10-26 | |
Enamine | EN300-1138407-5.0g |
3-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid |
1592448-06-0 | 5g |
$3396.0 | 2023-05-26 | ||
Enamine | EN300-1138407-0.1g |
3-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid |
1592448-06-0 | 95% | 0.1g |
$804.0 | 2023-10-26 | |
Enamine | EN300-1138407-5g |
3-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid |
1592448-06-0 | 95% | 5g |
$2650.0 | 2023-10-26 | |
Enamine | EN300-1138407-10g |
3-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid |
1592448-06-0 | 95% | 10g |
$3929.0 | 2023-10-26 | |
Enamine | EN300-1138407-0.25g |
3-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid |
1592448-06-0 | 95% | 0.25g |
$840.0 | 2023-10-26 | |
Enamine | EN300-1138407-0.5g |
3-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid |
1592448-06-0 | 95% | 0.5g |
$877.0 | 2023-10-26 | |
Enamine | EN300-1138407-10.0g |
3-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid |
1592448-06-0 | 10g |
$5037.0 | 2023-05-26 | ||
Enamine | EN300-1138407-0.05g |
3-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid |
1592448-06-0 | 95% | 0.05g |
$768.0 | 2023-10-26 | |
Enamine | EN300-1138407-1g |
3-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid |
1592448-06-0 | 95% | 1g |
$914.0 | 2023-10-26 |
3-Methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid Related Literature
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Yi Cai,Sonal Kumar,Rodney Chua,Vivek Verma,Du Yuan,Zongkui Kou,Hao Ren,Hemal Arora J. Mater. Chem. A, 2020,8, 12716-12722
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
Additional information on 3-Methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid
Research Brief on 3-Methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid (CAS: 1592448-06-0)
3-Methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid (CAS: 1592448-06-0) is a novel chemical compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique triazole moiety and carboxylic acid functional group, has shown promising potential in various therapeutic applications, including anti-inflammatory and antimicrobial activities. The integration of the 1,2,3-triazole ring into its structure is particularly noteworthy, as this heterocycle is known for its stability and ability to participate in hydrogen bonding, making it a valuable scaffold in drug design.
Recent studies have focused on the synthesis and biological evaluation of 3-Methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its efficacy as a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. The compound exhibited a high selectivity index, with minimal effects on COX-1, suggesting its potential as a safer alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). Additionally, its antimicrobial properties were explored in a separate study, where it showed moderate activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
The synthesis of 3-Methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid typically involves a multi-step process, starting with the click chemistry-based formation of the triazole ring, followed by functional group transformations to introduce the carboxylic acid moiety. Recent advancements in synthetic methodologies have improved the yield and purity of the compound, facilitating further pharmacological studies. Computational modeling has also been employed to predict its binding affinity and interactions with target proteins, providing insights into its mechanism of action.
Despite its promising attributes, challenges remain in the development of 3-Methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through rigorous preclinical testing. Future research directions may include structural optimization to enhance its pharmacokinetic properties and the exploration of its applications in combination therapies. Overall, this compound represents a compelling area of investigation in the quest for novel bioactive molecules with therapeutic potential.
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